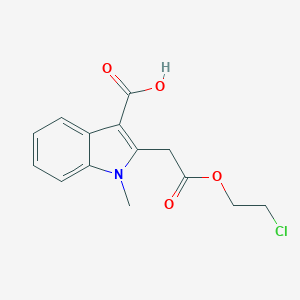
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid, also known as CEMI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell growth, proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments. One limitation is that it is a highly reactive compound and requires careful handling. Another limitation is that it is not readily available commercially and must be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail and identify the specific enzymes and proteins that it targets. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. While there are several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid can be synthesized using a two-step procedure. The first step involves the reaction of 2-methylindole-3-carboxylic acid with thionyl chloride to form 2-chloro-1-methylindole-3-carboxylic acid. In the second step, the resulting compound is reacted with ethyl chloroformate to produce 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Eigenschaften
CAS-Nummer |
131119-01-2 |
|---|---|
Produktname |
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid |
Molekularformel |
C14H14ClNO4 |
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
2-[2-(2-chloroethoxy)-2-oxoethyl]-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO4/c1-16-10-5-3-2-4-9(10)13(14(18)19)11(16)8-12(17)20-7-6-15/h2-5H,6-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
ORFLDOJIHBGTDF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Andere CAS-Nummern |
131119-01-2 |
Synonyme |
2-(2-chloroethoxycarbonylmethyl)-1-methyl-indole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



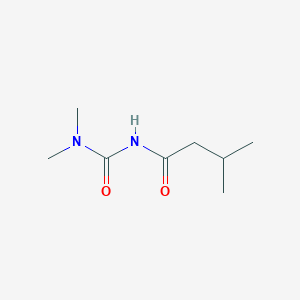
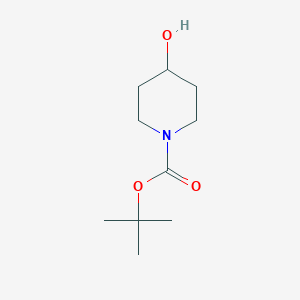
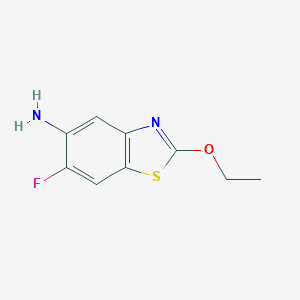
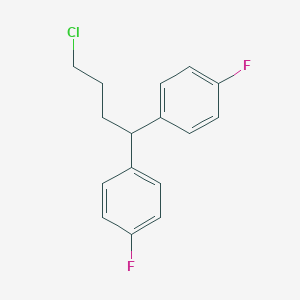
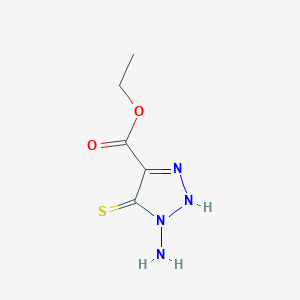
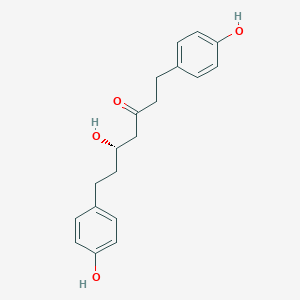
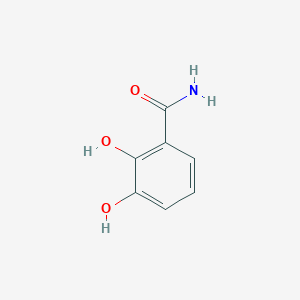
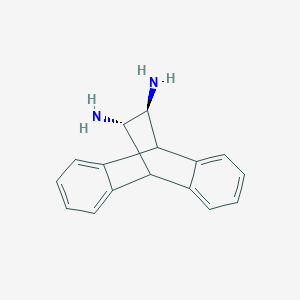
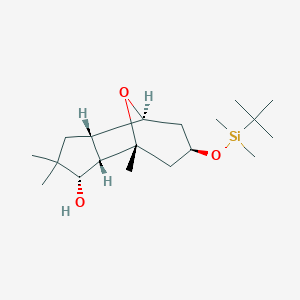
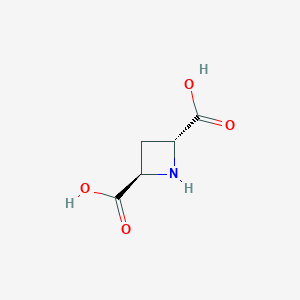
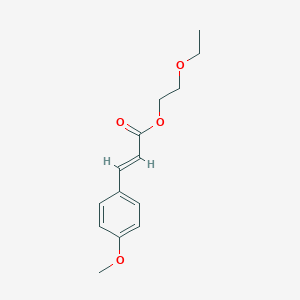
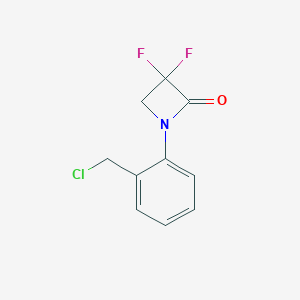
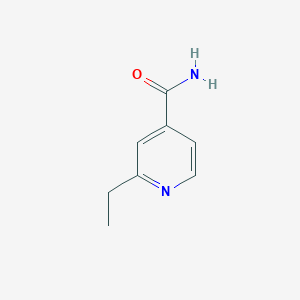
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)